1-Chloro-4-methoxybutane chemical properties and characteristics
1-Chloro-4-methoxybutane chemical properties and characteristics
An In-depth Technical Guide to 1-Chloro-4-methoxybutane: Properties, Reactivity, and Applications
Introduction: A Bifunctional Reagent for Modern Synthesis
1-Chloro-4-methoxybutane (CAS No: 17913-18-7) is a bifunctional organohalogen compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal chlorine atom and a methoxy group at the opposite end of a four-carbon chain, allows for a range of selective chemical transformations.[1] This unique combination of a reactive alkyl halide and a stable ether functionality makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and professionals in drug development.
Physicochemical and Safety Characteristics
Understanding the fundamental properties of 1-Chloro-4-methoxybutane is critical for its safe handling and effective use in experimental design. The compound is a colorless liquid with a molecular weight of 122.59 g/mol .[1][2][3][4][5]
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClO | [1][2][3][4][6] |
| Molecular Weight | 122.59 g/mol | [1][3][5][7] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | ~110 °C to 138.3 °C | [1][2][6] |
| Density | ~1.0 g/cm³ | [6] |
| Flash Point | ~47.8 °C | [6] |
| Solubility | Soluble in water | [2] |
| CAS Number | 17913-18-7 | [2][5] |
| InChI Key | DFLRARJQZRCCKN-UHFFFAOYSA-N | [3][4] |
Safety and Handling
1-Chloro-4-methoxybutane is classified as a flammable liquid and is harmful if swallowed.[3][8] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][8]
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use in a well-ventilated area or outdoors.[8]
-
Wear protective gloves, clothing, eye protection, and face protection.[6][8]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]
-
Store in a well-ventilated, cool place with the container tightly closed.[8]
Synthesis and Purification
A common synthetic route to 1-Chloro-4-methoxybutane involves the chlorination of 4-methoxy-1-butanol. One documented method utilizes thionyl chloride as the chlorinating agent.
Representative Lab-Scale Synthesis Protocol
This protocol is based on established chlorination principles and information derived from patent literature.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), place 4-methoxy-1-butanol in a suitable solvent like dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction between the alcohol and thionyl chloride.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. A typical molar ratio is a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents). Maintaining a low temperature during addition prevents side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully and slowly quench the reaction mixture by pouring it over crushed ice or adding cold water to neutralize any unreacted thionyl chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure 1-Chloro-4-methoxybutane.[1]
Chemical Reactivity and Mechanistic Pathways
The bifunctional nature of 1-Chloro-4-methoxybutane dictates its reactivity. The primary reactive site is the carbon-chlorine bond, which readily participates in nucleophilic substitution and organometallic reactions. The methoxy group is comparatively stable, allowing it to be carried through various synthetic steps.[1]
Nucleophilic Substitution Reactions
The chlorine atom serves as a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. This pathway is fundamental to its use as a building block for introducing a 4-methoxybutyl chain.
-
Causality: The electronegativity of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon, which attracts electron-rich nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: General Sₙ2 reaction pathway for 1-Chloro-4-methoxybutane.
Grignard Reagent Formation
A cornerstone of its utility is its reaction with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.[1][2]
-
Expertise & Causality: This transformation exemplifies an "umpolung" or reversal of polarity. The carbon atom bonded to chlorine, initially electrophilic (δ+), becomes nucleophilic (δ-) in the Grignard reagent. This allows it to act as a carbon-based nucleophile, forming new carbon-carbon bonds—a critical step in building more complex molecular skeletons.[1]
Caption: Workflow for Grignard reagent formation and subsequent carbonyl addition.
This Grignard reagent is highly effective in reactions such as carbonyl additions (with aldehydes, ketones, esters) and cross-coupling reactions (e.g., Negishi coupling).[1]
Applications in Research and Drug Development
The dual functionality of 1-Chloro-4-methoxybutane makes it a strategic choice in multi-step synthesis.
Caption: Relationship between structure and primary applications.
-
Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Fluvoxamine, an antidepressant that is a selective serotonin reuptake inhibitor (SSRI).[1] The 4-methoxybutyl chain is a crucial part of the final drug structure.
-
Organic Synthesis: It is widely used as a 4-methoxybutylating agent to introduce this specific fragment into target molecules.
-
Agrochemicals and Specialty Chemicals: The compound also finds use in the synthesis of various agrochemicals and other specialty chemicals where the methoxybutyl moiety is desired.[1]
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While actual spectra depend on the specific instrument and conditions, the expected features can be predicted from the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | - Singlet (~3.3 ppm, 3H): Protons of the methoxy (CH₃O-) group. - Triplet (~3.4-3.6 ppm, 2H): Protons on the carbon adjacent to the oxygen (-OCH₂-). - Triplet (~3.5-3.7 ppm, 2H): Protons on the carbon adjacent to the chlorine (-CH₂Cl). - Multiplet (~1.6-1.9 ppm, 4H): Protons of the two central methylene groups (-CH₂CH₂-). |
| ¹³C NMR | - ~70-72 ppm: Carbon adjacent to the ether oxygen (-OCH₂-). - ~58-60 ppm: Methoxy carbon (CH₃O-). - ~44-46 ppm: Carbon adjacent to chlorine (-CH₂Cl). - ~28-32 ppm & ~25-29 ppm: The two central methylene carbons. |
| IR Spectroscopy | - 2950-2850 cm⁻¹: C-H stretching vibrations (alkane). - 1120-1080 cm⁻¹: Strong C-O stretching vibration (ether). - 750-650 cm⁻¹: C-Cl stretching vibration. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 122. - Isotope Peak (M+2): A characteristic peak at m/z = 124, with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: Common fragments would arise from the loss of Cl, OCH₃, or cleavage of the butyl chain. |
References
- 1. 1-Chloro-4-methoxybutane | 17913-18-7 | Benchchem [benchchem.com]
- 2. 1-Chloro-4-methoxybutane | 17913-18-7 | FC20098 [biosynth.com]
- 3. 1-Chloro-4-methoxybutane | C5H11ClO | CID 87363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butane, 1-chloro-4-methoxy- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Chloro-4-methoxybutane | CAS#:17913-18-7 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
